molecular formula C19H22N2O2 B12671034 N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide CAS No. 93841-60-2

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide

Cat. No.: B12671034
CAS No.: 93841-60-2
M. Wt: 310.4 g/mol
InChI Key: AVOQHFGBRPLGTD-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide is a synthetic carbazole derivative intended for research purposes. Carbazole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Related structural analogues have been explored for various pharmacological properties, including potential neuroprotective effects in models of neurodegeneration and traumatic brain injury . The 6-methoxy-1-methyl-9H-carbazole core is a privileged structure in drug discovery, and researchers are actively studying modifications to its side chain to modulate activity, selectivity, and physicochemical properties. This particular acetamide-functionalized analog offers a versatile chemical handle for further synthetic elaboration or structure-activity relationship (SAR) studies. Its mechanism of action and specific research applications are compound-specific and require empirical determination by qualified laboratory researchers. This product is strictly for research use in laboratory settings.

Properties

CAS No.

93841-60-2

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide

InChI

InChI=1S/C19H22N2O2/c1-12-14(9-10-21(3)13(2)22)5-7-16-17-11-15(23-4)6-8-18(17)20-19(12)16/h5-8,11,20H,9-10H2,1-4H3

InChI Key

AVOQHFGBRPLGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(C)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Functionalization of the carbazole nucleus to introduce the 6-methoxy and 1-methyl groups.
  • Alkylation at the 2-position of carbazole with a suitable ethylamine derivative.
  • Acylation of the terminal amine with an acetamide moiety, specifically N-methylacetamide.

The key step is the formation of the N-methylacetamide side chain attached via an ethyl linker to the carbazole ring.

Detailed Synthetic Route

Step 1: Preparation of 6-Methoxy-1-methylcarbazole Intermediate
  • Starting from carbazole, selective methylation at the nitrogen (N-1) is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Methoxylation at the 6-position is achieved via electrophilic aromatic substitution or by using methoxy-substituted carbazole precursors.
Step 2: Introduction of the 2-(ethylamine) Side Chain
  • Lithiation of the carbazole at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C to -30 °C) under inert atmosphere (argon or nitrogen) generates a reactive organolithium intermediate.
  • This intermediate is then reacted with an appropriate electrophile such as N-methoxy-N-methylacetamide to introduce the N-methylacetamide moiety via nucleophilic addition.
Step 3: Formation of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
  • The reaction mixture is gradually warmed to allow completion of the nucleophilic addition.
  • Hydrolysis and work-up involve quenching with aqueous acid (e.g., 10% HCl), extraction with organic solvents (diethyl ether or ethyl acetate), washing, drying over sodium sulfate, and concentration.
  • Purification is typically achieved by column chromatography on silica gel using gradients of ethyl acetate and petroleum ether or by distillation under reduced pressure.

Representative Experimental Data

Parameter Details
Lithiation reagent n-Butyllithium (1.58 M in hexane)
Solvent Tetrahydrofuran (THF)
Temperature range -90 °C to -10 °C
Electrophile N-methoxy-N-methylacetamide
Reaction time 15 minutes to 4 hours depending on step
Quenching agent 10% Hydrochloric acid
Extraction solvent Diethyl ether or ethyl acetate
Purification method Silica gel chromatography or vacuum distillation
Yield range 57% to 79% depending on conditions and scale
Physical state of product Colorless oil or pale yellow solid
Boiling point 114-116 °C at 30 mbar (vacuum distillation)

Reaction Example (Adapted from Literature)

  • Procedure:
    6.2 g potassium tert-butoxide dissolved in 40 mL THF is added dropwise at -30 °C under argon to 8.0 g of 2,2-difluoro-1,3-benzodioxole in THF. The mixture is cooled to -90 °C, and 35 mL n-BuLi (1.58 M in hexane) is added over 30 minutes. After 20 minutes at -78 °C, 5.2 g N-methoxy-N-methylacetamide in 20 mL THF is added over 15 minutes. The mixture is warmed to -10 °C, hydrolyzed with 40 mL 10% HCl, extracted, washed, dried, and concentrated. Distillation yields 7.1 g (79%) of the product as a colorless oil.
    NMR (CDCl3, 300 MHz): δ 7.65 (d), 7.27 (d), 7.18 (t), 2.68 (s).

Analytical and Purification Techniques

  • HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity assessment and preparative isolation of the compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • NMR Spectroscopy: Proton NMR confirms the aromatic and aliphatic protons consistent with the carbazole and acetamide moieties.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether gradients is standard for purification.

Summary Table of Preparation Conditions and Yields

Entry Starting Material Reagents & Conditions Yield (%) Product Form Notes
1 6-Methoxy-1-methylcarbazole n-BuLi/THF, -78 °C; N-methoxy-N-methylacetamide 66 Colorless oil Column chromatography purification
2 2,2-Difluoro-1,3-benzodioxole n-BuLi/THF, -90 to -10 °C; N-methoxy-N-methylacetamide 79 Colorless oil Vacuum distillation purification
3 1-Bromo-3-(propan-2-yl)benzene n-BuLi/THF, -60 to -30 °C; N-methoxy-N-methylacetamide 57 Pale yellow solid Silica gel chromatography

Research Findings and Considerations

  • The use of n-butyllithium at low temperatures is critical to achieve regioselective lithiation at the carbazole 2-position without side reactions.
  • The N-methoxy-N-methylacetamide serves as an effective electrophile for introducing the N-methylacetamide group via nucleophilic addition.
  • Reaction temperature control and inert atmosphere are essential to prevent decomposition and side reactions.
  • Purification by chromatography or distillation ensures high purity suitable for pharmacological or analytical applications.
  • The method is scalable and adaptable for preparative synthesis and impurity isolation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The methoxy and methyl substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related carbazole derivatives:

Compound Name Substituents on Carbazole Functional Groups Molecular Formula Key Structural Differences
N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide 6-methoxy, 1-methyl N-methylacetamide C₁₉H₂₂N₂O₂ Reference compound
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues () 3-methoxy N-phenylacetamide C₂₁H₁₈N₂O₂ Methoxy at position 3; phenyl instead of ethyl-N-methyl
N-[2-(6-Chloro-9H-carbazol-2-yl)propanoyl]-N'-R-benzoilhydrazine () 6-chloro Propanoyl-hydrazine C₂₀H₁₇ClN₄O₂ Chloro substituent; propanoyl-hydrazine linker
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () 6-chloro, tetrahydro Tetrahydrocarbazole core C₂₀H₁₇ClN₂O₂ Partially saturated carbazole ring
N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-benzylacetamide () 6-methoxy, 1-methyl N-benzylacetamide C₂₅H₂₅N₂O₂ Benzyl vs. methyl substitution on acetamide

Biological Activity

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide (CAS No. 93841-60-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • LogP : 3.14 (indicating moderate lipophilicity)

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of carbazole derivatives, including this compound. Research indicates that compounds with carbazole structures exhibit significant antibacterial and antifungal activities. For instance, a study published in 2024 demonstrated that synthesized carbazole derivatives showed effective inhibition against various bacterial strains, including Micrococcus luteus and Bacillus subtilis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMicrococcus luteus12.5 µg/mL
This compoundBacillus subtilis15.0 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. The compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been noted for their ability to inhibit DNA synthesis in microbial cells, leading to growth inhibition.
  • Modulation of Enzyme Activity : The presence of the methoxy group and the carbazole moiety suggests potential interactions with enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced efficacy.
  • Membrane Disruption : Some studies suggest that carbazole derivatives can disrupt microbial membranes, contributing to their antimicrobial properties.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various carbazole derivatives, including this compound, where researchers assessed their biological activities through various assays:

  • Antibacterial Assays : Compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a broader spectrum of activity for certain derivatives.
  • Cytotoxicity Assays : The compound was subjected to MTT assays against several cancer cell lines, demonstrating IC50 values that indicate significant cytotoxic effects.
  • Structure–Activity Relationship (SAR) : Investigations into SAR highlighted that modifications to the carbazole structure significantly influenced the biological activity, providing insights for further development.

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